3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid
Overview
Description
62FTA is a medium-chain fatty acid.
Scientific Research Applications
Photodegradation and Defluorination
- Photochemical Defluorination : Vacuum ultraviolet light (VUV) and trivalent iron ions (Fe3+) can be used for the efficient defluorination of perfluorooctanoic acid (PFOA) in aqueous solutions. This process is more effective under acidic conditions and results in the production of shorter-chain perfluorinated carboxylic acids (PFCAs) (Cheng, Liang, Yang, & Hu, 2014).
Biotransformation in Environmental Systems
- Biotransformation in River Sediment : Fluorotelomer alcohols like 6:2 FTOH undergo rapid biotransformation in aerobic river sediment systems, leading to the formation of several polyfluorinated and perfluorinated carboxylates, suggesting a selective degradation pathway in such environments (Zhao et al., 2013).
Groundwater Remediation
- Heat-activated Persulfate Oxidation : For in-situ groundwater remediation, heat-activated persulfate has been evaluated for the oxidation of PFOA. This method effectively removes CF2 groups, transforming PFOA into shorter chain PFCAs and fluoride ions (Park et al., 2016).
Environmental Fate and Transport
- Fate in Aquatic Ecosystems : Studies on polyfluorinated chemicals in the Western Arctic show the presence of perfluorooctanoic acid and its derivatives in various components of the food web, indicating the widespread distribution and persistence of these compounds in aquatic ecosystems (Powley et al., 2008).
Toxicology and Human Health Impact
- Toxicological Implications : Perfluorinated compounds like PFOA and its derivatives exhibit developmental toxicity and have implications on human health due to their widespread presence in the environment and resistance to biological degradation (Lau, Butenhoff, & Rogers, 2004).
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWIIEJPCFNNCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2COOH, C8H3F13O2 | |
Record name | 6:2 FTCA | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472556 | |
Record name | 2-(Perfluorohexyl)ethanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53826-12-3 | |
Record name | 2-(Perfluorohexyl)ethanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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